3-Chloro-4-hydroxy-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,1-2H3 |
InChI Key |
RGAWTLPWDVXMAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule. For 3-Chloro-4-hydroxy-N,N-dimethylbenzamide, this would involve analyzing the characteristic vibrations of its benzene (B151609) ring, carbonyl group, hydroxyl group, carbon-chlorine bond, and N,N-dimethylamino group.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group has a characteristic absorption frequency range. For this compound, the expected characteristic FTIR peaks would include:
O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretching (Aromatic): Multiple sharp bands usually appearing just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Bands corresponding to the methyl groups of the N,N-dimethylamino moiety, typically found in the 2850-2960 cm⁻¹ range.
C=O Stretching (Amide): A strong absorption band for the carbonyl group of the amide, expected around 1630-1680 cm⁻¹.
C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-N Stretching (Amide): A peak in the 1250-1350 cm⁻¹ range.
O-H Bending: A band in the 1330-1440 cm⁻¹ region.
C-Cl Stretching: A band in the 600-800 cm⁻¹ region, which can be weak.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=O Stretch (Amide) | 1630-1680 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch (Amide) | 1250-1350 |
| O-H Bend | 1330-1440 |
Note: This table is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.
Raman spectroscopy provides complementary information to FTIR. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the benzene ring and the C-Cl bond. Symmetrical stretching vibrations of the aromatic ring are often more intense in Raman spectra than in FTIR.
A thorough study would involve comparing experimentally obtained FTIR and Raman spectra with theoretically computed vibrational frequencies. nih.gov Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), are often used to calculate the harmonic vibrational frequencies of a molecule. nih.gov The comparison between the experimental and theoretical data allows for a more precise assignment of the vibrational modes and provides confidence in the structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the connectivity and chemical environment of its atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule. For this compound, the expected signals in a ¹H NMR spectrum would be:
Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) would depend on their position relative to the chloro, hydroxyl, and amide substituents.
Hydroxyl Proton: A singlet that can appear over a wide range of chemical shifts, and its position can be concentration and solvent-dependent. It may also exchange with deuterium (B1214612) in deuterated solvents, causing the signal to disappear.
N-Methyl Protons: The six protons of the two methyl groups attached to the nitrogen atom would likely appear as one or two singlets in the aliphatic region (around 2.8-3.2 ppm). The presence of two singlets could indicate restricted rotation around the C-N amide bond.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5-8.0 | Multiplet |
| Hydroxyl-H | Variable | Singlet (broad) |
Note: This table is predictive. Actual experimental values depend on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom.
Carbonyl Carbon: The amide carbonyl carbon would give a signal in the downfield region, typically around 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring would appear in the 110-160 ppm range. The chemical shifts would be influenced by the attached substituents (Cl, OH, and C(O)N(CH₃)₂). The carbons directly attached to the electron-withdrawing chlorine and carbonyl groups, and the electron-donating hydroxyl group would show characteristic shifts.
N-Methyl Carbons: The carbons of the N,N-dimethylamino group would appear in the upfield region, typically around 30-40 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon | 165-175 |
| Aromatic Carbons | 110-160 |
Note: This table is predictive and based on typical chemical shift ranges for these functional groups.
For comparison, the related compound 3-Chloro-N,N-dimethylbenzamide shows ¹³C NMR signals at δ = 170.0, 138.0, 134.4, 129.8, 129.7, 127.2, 125.1, 39.5, and 35.4 ppm in CDCl₃. rsc.org The addition of a hydroxyl group at the 4-position in this compound would be expected to shift the signals of the adjacent aromatic carbons.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the covalent framework of the molecule. While specific experimental data for this compound is not widely published, its expected correlations can be predicted based on its structure and data from analogous compounds.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For the aromatic region, correlations would be expected between the protons on the benzene ring, confirming their adjacent positions. For instance, the proton at C-5 would show a correlation with the proton at C-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-5 to C-5, and H-6 to C-6). Similarly, the intense singlet from the N,N-dimethyl protons in the ¹H spectrum would correlate with the corresponding methyl carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations would include:
The N-methyl protons correlating with the amide carbonyl carbon (C=O) and the N-methyl carbons.
The aromatic proton at C-2 showing correlations to the carbonyl carbon, C-4, and C-6.
The aromatic proton at C-6 showing correlations to C-4, C-2, and the carbonyl carbon.
These combined 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon resonances, confirming the substitution pattern on the aromatic ring and the connectivity of the dimethylamide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at position) |
| 1 (C-Ar) | ~125 | - | - |
| 2 (CH-Ar) | ~128 | ~7.4 (d) | C=O, C-4, C-6 |
| 3 (C-Cl) | ~122 | - | - |
| 4 (C-OH) | ~155 | - | - |
| 5 (CH-Ar) | ~118 | ~6.9 (d) | C-3, C-1, C-4 |
| 6 (CH-Ar) | ~129 | ~7.3 (dd) | C-2, C-4, C=O |
| C=O | ~170 | - | - |
| N(CH₃)₂ | ~37 | ~3.0 (s, 6H) | C=O |
| OH | - | Variable (broad s) | C-3, C-4, C-5 |
Note: Chemical shifts are estimations based on structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.
Isotopic Labeling Studies via Deuterium Exchange NMR
Deuterium exchange NMR is a simple yet powerful technique used to identify labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups. In the case of this compound, the phenolic hydroxyl proton is labile and can be exchanged with deuterium.
The experiment involves acquiring a standard ¹H NMR spectrum and then adding a small amount of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The phenolic -OH proton would exchange with a deuterium atom from D₂O. Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the -OH proton would disappear or significantly decrease in intensity in the subsequent spectrum. This confirms the presence and location of the hydroxyl group on the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is primarily determined by its chromophores, which are the parts of the molecule that absorb light. The principal chromophore is the substituted benzamide (B126) system. This system consists of a benzene ring conjugated with a carbonyl group (C=O). The electronic transitions are typically of the π → π* type, arising from the promotion of electrons within the conjugated π-system. The presence of substituents on the benzene ring—the chloro group, the hydroxyl group, and the dimethylamide group—modifies the energy levels of the molecular orbitals and thus influences the wavelength of maximum absorption (λ_max). The hydroxyl group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift (shift to longer wavelengths) compared to the unsubstituted N,N-dimethylbenzamide.
The polarity of the solvent can have a significant impact on the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.netnih.gov For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. mdpi.com This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. nih.gov
In the case of this compound, changing the solvent from a nonpolar one (like hexane) to a polar protic one (like ethanol (B145695) or methanol) would likely result in a shift of the λ_max to a longer wavelength. Furthermore, in protic solvents, hydrogen bonding between the solvent and the molecule's hydroxyl and carbonyl groups can also influence the electronic absorption spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₁₀ClNO₂), the expected exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
Calculated Exact Mass: 199.0400
HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition.
A plausible fragmentation pathway for this compound under electron ionization (EI) conditions would involve initial cleavages characteristic of benzamides. A primary fragmentation would be the α-cleavage to lose the dimethylamino radical (•N(CH₃)₂), resulting in a prominent acylium ion.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |
| 199/201 | [M]⁺ (Molecular ion) | [C₉H₁₀ClNO₂]⁺ |
| 155/157 | [M - N(CH₃)₂]⁺ | [C₇H₄ClO]⁺ |
| 127/129 | [M - N(CH₃)₂ - CO]⁺ | [C₆H₄Cl]⁺ |
| 44 | [N(CH₃)₂]⁺ | [C₂H₆N]⁺ |
Note: The presence of chlorine results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for chlorine-containing fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. In the context of this compound, GC-MS serves as a critical tool for assessing the compound's purity and identifying any volatile organic impurities that may be present from the synthesis or degradation processes.
The gas chromatography component separates volatile compounds in a sample based on their physical and chemical properties. The sample is vaporized and carried by a carrier gas, typically an inert gas like helium, through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.
Following separation by the GC, the individual components enter the mass spectrometer, which ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, which acts as a "molecular fingerprint," allowing for structural elucidation and identification.
For the analysis of N,N-dimethylbenzamide derivatives, specific GC columns like the Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) have been utilized, with helium as the carrier gas at a defined flow rate. researchgate.netnih.gov The retention time (RT), the time it takes for a compound to travel through the column to the detector, is a key parameter for identification. For instance, the parent compound N,N-dimethylbenzamide has been observed to have a retention time of 8.5 minutes under specific chromatographic conditions. researchgate.netnih.gov
Purity Assessment
The purity of a this compound sample is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. A high percentage area for the main peak corresponds to high purity. The method's precision is often evaluated by calculating the percentage coefficient of variation (% CV) from multiple injections, with values around 1.1% to 1.9% indicating good reproducibility for related benzamides. researchgate.netnih.gov
Identification of Volatile Impurities
Potential volatile impurities in a sample of this compound could include residual starting materials, solvents, or by-products from the synthetic route. GC-MS is highly effective at detecting and identifying these trace-level contaminants. The mass spectrum of each impurity peak is compared against spectral libraries (e.g., NIST) for identification.
Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct fragmentation pattern. While specific data for this exact molecule is not publicly available, the fragmentation can be predicted based on related structures like 3-chloro-N,N-dimethylbenzamide and other benzamides.
The molecular ion peak (M+) would correspond to the molecular weight of the compound. Key fragmentation pathways for amides often involve α-cleavage, where the bond adjacent to the carbonyl group breaks. For N,N-dimethylbenzamides, a characteristic and often abundant fragment is the dimethylaminotropylium ion. Another common fragmentation involves the loss of the dimethylamino group. The presence of the chlorine and hydroxyl groups on the aromatic ring will further influence the fragmentation pattern, leading to characteristic isotopic patterns for chlorine-containing fragments and potential rearrangements involving the hydroxyl group.
Below is a table summarizing typical GC-MS parameters and a hypothetical, yet chemically sound, fragmentation pattern for this compound based on analogous compounds.
Table 1: Typical GC-MS Parameters for Analysis of Benzamide Derivatives
| Parameter | Value/Description |
|---|---|
| GC Column | Rtx-5 amine (or similar 5% diphenyl / 95% dimethylpolysiloxane phase) |
| Carrier Gas | Helium |
| Flow Rate | 1-2 mL/min |
| Injection Mode | Split/Splitless |
| Temperature Program | A gradient temperature program, e.g., starting at 100°C, holding for 2 min, then ramping to 280°C at 10°C/min. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 40-500 m/z |
Table 2: Predicted Major Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 201/203 | [M]+ (Molecular Ion) | Intact molecule with chlorine isotope pattern |
| 184/186 | [M-NH(CH₃)₂]+ | Loss of the dimethylamino group |
| 156/158 | [M-C(O)N(CH₃)₂]+ | Cleavage of the amide group |
| 72 | [C(O)N(CH₃)₂]+ | Acylium ion from cleavage of the aryl-carbonyl bond |
This structured GC-MS analysis ensures the chemical identity and purity of this compound, which is essential for its application in research and development.
Computational Chemistry Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the analysis of electronic structures. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's properties.
Geometry Optimization and Equilibrium Conformation Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy.
For 3-Chloro-4-hydroxy-N,N-dimethylbenzamide, key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Of particular interest is the dihedral angle between the plane of the benzene (B151609) ring and the amide group. In many N,N-dimethylbenzamides, steric hindrance can cause the amide group to twist out of the plane of the aromatic ring, which impacts electronic conjugation. The presence of the ortho-chloro substituent and potential intramolecular hydrogen bonding involving the para-hydroxy group would significantly influence this conformation. The expected optimized geometry would provide precise values for these structural characteristics.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not based on a specific published study.)
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.24 |
| C-N (amide) | ~1.36 | |
| C-Cl | ~1.74 | |
| Bond Angle (°) | O=C-N | ~121 |
| C-C-Cl | ~120 | |
| C-N-C (methyl) | ~118 | |
| Dihedral Angle (°) | Ring Plane - Amide Plane | 20 - 40 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. This allows for a detailed assignment of the experimental spectra.
Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl group (typically a broad band around 3200-3400 cm⁻¹), the C=O stretching of the amide group (a strong band around 1630-1660 cm⁻¹), C-N stretching, C-Cl stretching, and various aromatic C-H and C=C vibrations. Comparing the calculated (scaled) frequencies with experimental data validates the accuracy of the computational model. Studies on similar molecules like 3-Chloro-4-hydroxybenzaldehyde have shown good agreement between theoretical and experimental spectra. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com
A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the oxygen of the hydroxyl group, while the LUMO would be distributed over the benzamide (B126) moiety, particularly the carbonyl group and the aromatic ring. The electron-withdrawing nature of the chlorine atom and the carbonyl group, along with the electron-donating nature of the hydroxyl and dimethylamino groups, would collectively determine the precise energies and gap.
Table 2: Representative FMO Data for a Substituted Benzamide (Note: This data is illustrative and not specific to the title compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -2.0 to -1.0 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms.
In the MEP map of this compound, the most negative potential (red) would be expected around the carbonyl oxygen and the hydroxyl oxygen, identifying them as likely sites for electrophilic attack. The hydrogen of the hydroxyl group and the aromatic hydrogens would show positive potential (blue), marking them as potential sites for nucleophilic interaction.
Fukui Function and Mulliken Population Analysis for Reactive Sites
Mulliken population analysis provides a method for assigning a partial charge to each atom in the molecule, offering a quantitative measure of the electron distribution. This analysis helps identify which atoms are electron-deficient or electron-rich.
Fukui functions are used within DFT to identify the most reactive sites in a molecule. They describe how the electron density at a specific point changes with the addition or removal of an electron. This analysis can pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack, providing a more refined view of reactivity than MEP alone. For instance, analysis of similar halogenated compounds has used Fukui functions to evaluate the most probable sites for electrophilic attacks. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This provides insight into intramolecular charge transfer, hyperconjugation, and hydrogen bonding, which contribute to molecular stability. researchgate.net
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the hydroxyl oxygen and the amide nitrogen into the antibonding orbitals of the aromatic ring. It would also detail the hyperconjugative interactions responsible for the stability of the molecule's specific conformation. The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A high E(2) value indicates a strong stabilizing interaction. NBO analysis is particularly effective at confirming and quantifying the effects of intramolecular hydrogen bonding. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for investigating the electronic excited states of molecules, enabling the prediction of UV-Vis absorption spectra. This methodology is instrumental in understanding the electronic transitions between molecular orbitals upon absorption of light. For this compound, TD-DFT calculations can elucidate the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of these transitions, and the nature of the molecular orbitals involved.
A typical TD-DFT calculation involves first optimizing the ground-state geometry of the molecule using a suitable functional and basis set, such as B3LYP/6-311+G(d,p). Following this, excited-state calculations are performed to determine the vertical excitation energies, which correspond to the peaks in the UV-Vis spectrum. The choice of solvent can be incorporated using a continuum model, like the Polarizable Continuum Model (PCM), to simulate the spectral behavior in a more realistic chemical environment.
For substituted benzamides, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. The n → π* transitions involve the excitation of a non-bonding electron, such as from the oxygen of the carbonyl or hydroxyl group, to a π* antibonding orbital.
In this compound, the substituents on the benzene ring significantly influence the electronic structure and, consequently, the absorption spectrum. The hydroxyl (-OH) group, being an electron-donating group, and the chloro (-Cl) group, an electron-withdrawing group, modify the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These modifications alter the HOMO-LUMO energy gap, which is a key determinant of the absorption wavelength. A smaller energy gap generally leads to a bathochromic (red) shift to longer wavelengths.
The predicted UV-Vis spectrum would likely show a primary absorption band corresponding to a HOMO-LUMO transition with significant π → π* character. Analysis of the molecular orbitals would reveal that the HOMO is typically localized over the phenyl ring and the hydroxyl group, while the LUMO is concentrated on the benzamide moiety, indicating an intramolecular charge transfer (ICT) upon excitation.
Table 1: Hypothetical TD-DFT Prediction for this compound This table is illustrative, based on typical results for similar aromatic compounds, as specific experimental or calculated data for this exact molecule were not found in the search results.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 295 | 0.45 | HOMO → LUMO (π → π) |
| S0 → S2 | 260 | 0.18 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 235 | 0.05 | HOMO → LUMO+1 (n → π*) |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)
Computational chemistry provides a robust framework for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for structure elucidation and assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. This method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus, which can then be converted to a chemical shift (δ) by referencing it to a standard, usually tetramethylsilane (B1202638) (TMS).
The process for predicting the ¹H and ¹³C NMR spectra of this compound involves several steps:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the local electronic environment, which is determined by the molecular geometry. A functional like B3LYP with a basis set such as 6-311+G(2d,p) is often employed.
NMR Calculation: Using the optimized geometry, the GIAO method is applied to compute the isotropic magnetic shielding constants (σ) for each nucleus. This calculation is often performed at the same or a higher level of theory to ensure accuracy.
Chemical Shift Referencing: The calculated shielding constants are then converted to chemical shifts using the equation: δ_calc = σ_ref - σ_calc, where σ_ref is the shielding constant of the reference compound (TMS) calculated at the identical level of theory.
For this compound, the predicted chemical shifts would be influenced by its specific structural features:
Aromatic Protons and Carbons: The electron-donating hydroxyl group (-OH) is expected to increase shielding (lower ppm values) at the ortho and para positions, while the electron-withdrawing chloro (-Cl) and amide (-CON(CH₃)₂) groups will cause deshielding (higher ppm values), particularly at the carbons to which they are directly attached.
Amide Group: The two methyl groups on the nitrogen atom may exhibit different chemical shifts due to restricted rotation around the C-N amide bond, a phenomenon that can be captured by the calculations.
Hydroxyl Proton: The chemical shift of the phenolic proton is highly dependent on solvent and concentration due to hydrogen bonding, a factor that can be modeled using explicit or implicit solvent models in the calculation.
Comparing the calculated shifts with experimental data allows for unambiguous assignment of complex spectra and can help validate the proposed structure. Linear regression analysis comparing theoretical and experimental data often shows correlation coefficients (R²) greater than 0.9, demonstrating the high accuracy of the GIAO/DFT approach.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table presents hypothetical values based on established substituent effects and data from similar compounds, as specific calculated data for this molecule were not found. Atom numbering starts from the carbon bearing the amide group as C1.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C=O | 169.5 | H2 | 7.85 |
| C1 | 130.0 | H5 | 7.40 |
| C2 | 126.5 | H6 | 7.05 |
| C3 | 132.0 | OH | 9.80 |
| C4 | 158.0 | N-CH₃ (a) | 3.10 |
| C5 | 118.0 | N-CH₃ (b) | 2.95 |
| C6 | 129.0 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from rotation around two key bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N bond. Understanding the energetic landscape of these rotations is crucial as the molecular conformation dictates its physical and chemical properties.
A Potential Energy Surface (PES) map provides a comprehensive visualization of the energy of a molecule as a function of its geometric parameters, such as torsion angles. By systematically rotating specific bonds and calculating the energy at each step, a PES can be generated, revealing the lowest-energy (most stable) conformations, transition states, and the energy barriers separating them.
Rotation about the C(carbonyl)-N Bond: The amide C-N bond possesses significant double-bond character due to resonance, which results in a substantial rotational barrier. This barrier is typically in the range of 15-20 kcal/mol for N,N-dimethylamides. This restricted rotation leads to planar or near-planar geometry of the amide group and can make the two N-methyl groups chemically non-equivalent, which is observable by NMR spectroscopy. The transition state for this rotation involves breaking the π-conjugation between the nitrogen lone pair and the carbonyl group, leading to a higher energy state. The height of this barrier is influenced by substituents and the solvent environment; polar solvents can stabilize the more polar ground state, potentially increasing the rotational barrier.
Rotation about the C(aryl)-C(carbonyl) Bond: Rotation around the bond connecting the benzene ring to the carbonyl group determines the orientation of the amide functionality relative to the ring. The planarity between the benzene ring and the carbonyl group is favored due to π-electron conjugation. However, steric hindrance from substituents, particularly at the ortho positions, can force the amide group out of the plane of the aromatic ring. In the case of this compound, the lack of ortho substituents suggests that a largely planar conformation would be the most stable, maximizing conjugation. The PES for this rotation would likely show two minima corresponding to the carbonyl oxygen being syn or anti to the chlorine atom, with a relatively low barrier for interconversion.
Computational methods, such as DFT, are used to perform a relaxed PES scan. This involves selecting a dihedral angle to be scanned, rotating it in small increments (e.g., 10-15 degrees), and at each step, optimizing the rest of the molecule's geometry to find the minimum energy for that constrained conformation.
Table 3: Estimated Rotational Energy Barriers (kcal/mol) for Key Torsions This table provides typical, estimated energy values for the specified bond rotations in a substituted N,N-dimethylbenzamide. Specific calculations for this compound are required for precise values.
| Bond Rotated | Dihedral Angle | Estimated Rotational Barrier (kcal/mol) | Description |
| C(carbonyl)-N | C(aryl)-C-N-C(methyl) | 16 - 19 | High barrier due to amide resonance, restricting free rotation. |
| C(aryl)-C(carbonyl) | C2-C1-C(O)-N | 3 - 6 | Lower barrier, related to maintaining conjugation between the ring and carbonyl group. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into the dynamic behavior and stability of molecules like this compound in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, revealing information about conformational changes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
Key Insights from MD Simulations:
Conformational Dynamics: While PES mapping provides a static view of the energy landscape, MD simulations explore this landscape dynamically. Simulations can reveal the timescales and pathways of conformational transitions, such as the rotation around the C-N amide bond. The frequency of these transitions and the populations of different conformational states at a given temperature can be quantified.
Solvent Interactions and Hydration: MD is particularly powerful for studying how a molecule interacts with its solvent. For this compound, simulations can characterize the hydration shell, which is the layer of water molecules immediately surrounding the solute. The number of water molecules in this shell, their orientation, and the average residence time can be calculated. Specific hydrogen bonding interactions between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules can be identified and their lifetimes analyzed. This provides a detailed picture of how the molecule is solvated.
Table 4: Representative Parameters from an MD Simulation This table illustrates the type of data that can be extracted from an MD simulation of this compound in an aqueous solution. The values are representative and not from a specific simulation of this molecule.
| Parameter | Description | Typical Value/Observation |
| RMSD (backbone) | Root-Mean-Square Deviation from the initial structure. | 1.0 - 2.5 Å (indicating stability) |
| H-Bonds (Solute-Water) | Average number of hydrogen bonds between the molecule and water. | 3 - 5 |
| Water Residence Time | Average time a water molecule spends in the first hydration shell. | 5 - 20 ps |
| C-N Dihedral Angle | Torsion angle of the amide bond, monitored over time. | Fluctuates around 180° (trans), with rare rotational events. |
These simulations provide a bridge between the static picture of quantum chemistry calculations and the dynamic reality of molecules in solution, offering a more complete understanding of their behavior.
Chemical Reactivity and Mechanistic Studies
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. The feasibility and regioselectivity of such reactions on 3-Chloro-4-hydroxy-N,N-dimethylbenzamide are determined by the electronic effects of the substituents on the aromatic ring.
Reactivity at the Chloro-Substituted Position
The benzene (B151609) ring in this compound is substituted with both electron-donating and electron-withdrawing groups. The chloro and N,N-dimethylamido groups are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. masterorganicchemistry.comlumenlearning.com Conversely, the hydroxyl group is an activating group, donating electron density to the ring through resonance. libretexts.org
The N,N-dimethylamide group exerts a deactivating inductive effect and a weaker activating resonance effect. The chloro atom is also deactivating due to its inductive electron withdrawal, which is stronger than its resonance electron donation. The hydroxyl group, however, is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. libretexts.org
For a nucleophilic aromatic substitution to occur at the chlorine-bearing carbon, the ring must be sufficiently electron-deficient to be attacked by a nucleophile. wikipedia.org The presence of the electron-withdrawing chloro and amide groups facilitates this by lowering the electron density of the ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchadsprep.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the Meisenheimer complex through resonance or induction, thereby accelerating the reaction. masterorganicchemistry.com
In the case of this compound, the N,N-dimethylamide group is meta to the chloro substituent, and the hydroxyl group is ortho. While the amide group's electron-withdrawing effect is felt at the chloro-position, the electron-donating hydroxyl group in the ortho position will increase the electron density at the site of attack, potentially slowing down the rate of nucleophilic substitution compared to an unsubstituted chlorobenzamide.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Substituents | Predicted Relative Rate of SNAr |
|---|---|---|
| 4-Chloronitrobenzene | -NO2 (para) | High |
| This compound | -OH (ortho), -CON(CH3)2 (meta) | Moderate to Low |
Influence of the Hydroxyl Group on Reaction Pathways
The hydroxyl group at the 4-position significantly influences the reactivity of the chloro-substituted position. As a strong electron-donating group, it increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. libretexts.org This includes the carbon atom bonded to the chlorine. This increased electron density makes the ring less electrophilic and therefore less susceptible to attack by nucleophiles, likely decreasing the rate of nucleophilic aromatic substitution at the chloro position.
Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. This greatly enhances its electron-donating ability, further deactivating the ring towards nucleophilic attack. However, the phenoxide could also act as an intramolecular nucleophile under certain conditions, though this is less likely to result in the displacement of the adjacent chloro group due to the formation of a strained four-membered ring.
Amide Bond Reactivity
The reactivity of the amide bond in this compound is a critical aspect of its chemical profile, particularly its susceptibility to hydrolysis.
Hydrolysis Mechanisms under Acidic and Basic Conditions
Amide hydrolysis can be catalyzed by both acids and bases.
Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The subsequent steps involve proton transfer and elimination of dimethylamine (B145610) to yield the corresponding carboxylic acid.
Under basic conditions , the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the dimethylamide anion, which is a poor leaving group. To facilitate its departure, it is protonated by the solvent (water) to form dimethylamine.
The electronic nature of the substituents on the aromatic ring can influence the rate of hydrolysis. Electron-withdrawing groups, such as the chloro substituent, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating both acidic and basic hydrolysis. Conversely, the electron-donating hydroxyl group would be expected to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.
Specific-Base and General-Acid Catalyzed Mechanisms
Specific-base catalysis involves the direct attack of a hydroxide ion on the carbonyl carbon, as described in the basic hydrolysis mechanism. The rate of the reaction is directly proportional to the concentration of the hydroxide ion.
General-acid catalysis involves a proton transfer from a general acid in the rate-determining step. In the context of the acidic hydrolysis of the amide, a general acid could protonate the carbonyl oxygen, facilitating the nucleophilic attack by water.
Intramolecular Catalysis Phenomena
The presence of the hydroxyl group ortho to the chloro substituent and meta to the amide group opens up the possibility of intramolecular catalysis, particularly in the hydrolysis of the amide bond. While direct intramolecular nucleophilic attack by the hydroxyl group on the amide carbonyl is sterically hindered, it could potentially act as an intramolecular general acid or general base catalyst.
For instance, the hydroxyl group could facilitate the protonation of the leaving dimethylamine group in the transition state of hydrolysis, thereby accelerating the reaction. Alternatively, under certain pH conditions, the phenoxide form of the hydroxyl group could act as an intramolecular general base, activating a water molecule for nucleophilic attack on the amide carbonyl. However, the geometric constraints of the benzene ring may not favor an efficient intramolecular catalytic pathway.
Table 2: Summary of Functional Groups and Their Predicted Effects on Reactivity
| Functional Group | Position | Electronic Effect | Predicted Impact on SNAr at Chloro-Position | Predicted Impact on Amide Hydrolysis |
|---|---|---|---|---|
| -Cl | 3 | Inductive Withdrawal > Resonance Donation | Leaving Group | Rate Enhancing (Inductive) |
| -OH | 4 | Resonance Donation > Inductive Withdrawal | Rate Decreasing | Rate Decreasing (Resonance) |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The outcome of such reactions on a polysubstituted benzene ring like that in this compound is determined by the cumulative directing and activating or deactivating effects of the existing substituents. libretexts.orgmsu.edu
The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to its ability to donate electron density to the ring through resonance. libretexts.org The chloro (-Cl) group, while being deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para- director because of the resonance contribution of its lone pairs. libretexts.org The N,N-dimethylbenzamide [-CON(CH₃)₂] group is a deactivating group and a meta- director, primarily due to the electron-withdrawing nature of the carbonyl group. msu.edu
In the case of this compound, the powerful activating and ortho-, para- directing effect of the hydroxyl group is expected to dominate. The positions ortho to the hydroxyl group are C-3 and C-5. The C-3 position is already occupied by the chloro group. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the hydroxyl group and meta to the deactivating benzamide (B126) group. The position para to the hydroxyl group (C-1) is occupied by the benzamide group.
A secondary possibility is substitution at the C-2 position, which is ortho to the benzamide group and meta to both the chloro and hydroxyl groups. However, given the strong activating nature of the hydroxyl group, substitution at C-5 is the predicted major outcome.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 3-Chloro-4-hydroxy-5-nitro-N,N-dimethylbenzamide | 2-Nitro-3-chloro-4-hydroxy-N,N-dimethylbenzamide |
| Br₂/FeBr₃ (Bromination) | 5-Bromo-3-chloro-4-hydroxy-N,N-dimethylbenzamide | 2-Bromo-3-chloro-4-hydroxy-N,N-dimethylbenzamide |
| SO₃/H₂SO₄ (Sulfonation) | 2-Chloro-1-hydroxy-5-(N,N-dimethylcarbamoyl)benzene-3-sulfonic acid | Minor products less likely due to steric hindrance |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Reaction likely to be complex or unsuccessful due to the presence of the deactivating benzamide group and potential for side reactions with the hydroxyl group. | - |
Oxidation and Reduction Pathways of Substituted Benzamides
The oxidation and reduction of this compound can occur at the phenolic hydroxyl group or the benzamide functionality.
Oxidation:
The phenolic hydroxyl group is susceptible to oxidation. The presence of a chloro substituent at the meta position and a bulky N,N-dimethylbenzamide group at the para position may provide some steric hindrance, potentially influencing the reaction pathway. nih.gov Oxidation of substituted phenols can lead to the formation of quinone-type structures or polymeric materials, depending on the oxidant and reaction conditions. For instance, the oxidation of chlorophenols can proceed via phenoxy radical intermediates. nih.gov
In the context of this compound, a mild oxidizing agent might selectively oxidize the hydroxyl group. The specific products would depend on the reagent used.
Reduction:
The N,N-dimethylbenzamide functional group can be reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. However, such strong reducing agents may also affect other parts of the molecule. Chemoselective reduction of the amide in the presence of the chloro and hydroxyl groups would require specific reagents. For example, catalytic hydrogenation can be employed for the reduction of amides, and the choice of catalyst and conditions can influence the selectivity. assets-servd.host The reduction of aromatic nitro compounds in the presence of chloro and hydroxyl groups has been studied, and similar principles of chemoselectivity could be applied here. rsc.org
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagent/Condition | Potential Major Product(s) |
| Oxidation | Mild Oxidant (e.g., Fremy's salt) | 3-Chloro-N,N-dimethyl-1,4-benzoquinone-2-carboxamide |
| Oxidation | Strong Oxidant (e.g., KMnO₄) | Ring cleavage and degradation products |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | (3-Chloro-4-hydroxyphenyl)methanamine and N,N-dimethylamine |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-Chloro-4-hydroxy-N,N-dimethylbenzyl alcohol |
This table presents plausible reaction pathways based on the known reactivity of the functional groups present in the molecule. The actual products and their yields would need to be confirmed through experimental studies.
Role of Substituents (Chloro, Hydroxy, N,N-dimethyl) in Reaction Outcomes and Selectivity
-OH (Hydroxy) Group: As a strong activating group, the hydroxyl group significantly increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. libretexts.org Its powerful ortho-, para- directing effect is the primary determinant of regioselectivity in electrophilic aromatic substitution reactions. In oxidation reactions, it is the most likely site of initial attack.
-Cl (Chloro) Group: The chloro group is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution. However, through resonance, it directs incoming electrophiles to the ortho and para positions. libretexts.org In the target molecule, its presence at C-3 reinforces the directing effect of the hydroxyl group towards the C-5 position.
-CON(CH₃)₂ (N,N-dimethylbenzamide) Group: This group is deactivating and meta- directing due to the electron-withdrawing nature of the carbonyl. msu.edu This deactivating effect makes electrophilic substitution reactions on the ring more difficult to achieve compared to benzene. Its presence at C-1 directs electrophiles to the C-3 and C-5 positions. The directing effect towards C-5 is in agreement with the hydroxyl group, further favoring substitution at this position. The amide carbonyl is the primary site for reduction.
In oxidation and reduction reactions, the substituents influence the chemoselectivity. The presence of the deactivating benzamide group might make the phenolic ring less prone to certain oxidative pathways compared to simpler phenols. Conversely, the hydroxyl group's presence could influence the conditions required for the reduction of the amide group.
Despite a comprehensive search for scientific literature and crystallographic data, no specific research articles or experimental crystal structure data focusing on "this compound" could be located.
As a result, the detailed analysis of its intermolecular interactions and supramolecular assemblies, as requested in the outline, cannot be provided at this time. The required data, including unit cell parameters from X-ray crystallography, details of hydrogen bonding networks, Hirshfeld surface analysis, and information on dimerization and self-assembly, is not available in the public domain.
While studies on analogous compounds with similar structural motifs exist, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The generation of the requested in-depth article with specific data tables is therefore not possible without the foundational experimental data.
Intermolecular Interactions and Supramolecular Assemblies
Solvation Effects and Solvent-Solute Interactions
The interaction between a solute molecule and the surrounding solvent molecules, known as solvation, can significantly influence the solute's properties and behavior in solution. For 3-Chloro-4-hydroxy-N,N-dimethylbenzamide, the nature of the solvent plays a crucial role in its solubility, conformational stability, and spectral characteristics. The presence of a polar hydroxyl group, a chlorine atom, and a polar N,N-dimethylamide group on the benzamide (B126) scaffold allows for a range of solvent-solute interactions, including hydrogen bonding and dipole-dipole interactions.
The solubility of benzamide derivatives is highly dependent on the polarity of the solvent. Generally, N,N-dimethylbenzamides exhibit slight solubility in water and higher solubility in various organic solvents. solubilityofthings.com The hydrophobic nature of the benzene (B151609) ring tends to limit solubility in water, while the polar amide and hydroxyl groups can interact favorably with polar organic solvents.
Hydrogen Bonding: The hydroxyl group at the 4-position and the carbonyl oxygen of the amide group in this compound are potential sites for hydrogen bonding with protic solvents like water, ethanol (B145695), and methanol. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which are strong hydrogen bond acceptors, significant interactions with the hydroxyl proton are expected. These specific interactions can lead to the stabilization of the solute in the solution.
Dipole-Dipole Interactions: The inherent dipole moment of the amide group and the polar C-Cl bond contribute to dipole-dipole interactions with polar solvent molecules. These non-specific interactions are also a key factor in the solvation process, particularly in aprotic polar solvents.
The following table illustrates the expected general solubility trend of a substituted N,N-dimethylbenzamide based on the properties of analogous compounds.
| Solvent | Solvent Type | Expected Solubility |
|---|---|---|
| Water | Polar Protic | Slightly Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Highly Soluble |
| Chloroform | Nonpolar | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are also sensitive to the solvent environment. Changes in chemical shifts of protons and carbons in this compound when measured in different deuterated solvents can reveal information about specific solvent-solute interactions. For example, the chemical shift of the hydroxyl proton would be expected to vary significantly in hydrogen-bonding versus non-hydrogen-bonding solvents. Theoretical and experimental studies on substituted benzamides have shown that solvent effects can influence the conformational preferences of the molecule, which in turn affects the observed NMR chemical shifts. nih.govunn.edu.ng
The table below provides an example of how the chemical shifts of protons in a molecule similar to the subject compound might vary in different deuterated solvents. The data is illustrative and based on general trends observed for organic molecules. osu.edu
| Proton | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |
|---|---|---|---|
| Aromatic-H | ~7.0-7.5 | ~7.1-7.6 | ~7.2-7.7 |
| N(CH₃)₂ | ~2.9-3.1 | ~2.8-3.0 | ~2.8-3.0 |
| OH | Variable | ~9.0-10.0 | Variable |
Advanced Research Applications in Chemical Sciences
Building Block in Complex Organic Synthesis
The multifunctionality of 3-Chloro-4-hydroxy-N,N-dimethylbenzamide makes it a versatile building block in the synthesis of more complex molecular architectures. The presence of the chloro, hydroxyl, and N,N-dimethylamido groups on the benzamide (B126) scaffold allows for a variety of synthetic manipulations.
Substituted benzamides are valuable precursors for the synthesis of a wide array of heterocyclic compounds. mdpi.comnih.govrsc.org The reactivity of the functional groups on this compound could be exploited to construct fused heterocyclic systems. For instance, the hydroxyl group can be alkylated or acylated to introduce further diversity, and the chloro substituent can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
While direct examples of the use of this compound in the synthesis of advanced heterocyclic systems are not prominent in the literature, the general reactivity of substituted benzamides is well-documented. For example, 2-iodobenzamides are used in the synthesis of indolo[1,2-a]quinazolinone derivatives through an initial N-arylation of an indole (B1671886) followed by an intramolecular C-H amidation. mdpi.com It is conceivable that this compound could be chemically modified to an appropriate precursor for similar cyclization reactions.
Table 1: Potential Reactions for Heterocycle Synthesis from Substituted Benzamides
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | N-aryl benzamides |
| Suzuki Coupling | Pd catalyst, boronic acid, base | Biaryl benzamides |
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.combeilstein-journals.orgnih.govd-nb.infonih.gov The substituted benzamide core of this compound serves as a suitable scaffold for DOS. The distinct reactivity of its functional groups allows for the divergent synthesis of a library of compounds from a common starting material.
For example, the hydroxyl group can be a site for etherification or esterification with a variety of building blocks. The chloro group can be subjected to nucleophilic aromatic substitution or various cross-coupling reactions. The amide group itself, while generally stable, can also be manipulated under certain conditions. This multi-directional approach to functionalization can rapidly generate a collection of molecules with diverse structural features and physicochemical properties.
Role in Materials Science Research
The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the design of novel polymers, functional materials, and self-assembling systems.
The bifunctional nature of this compound (with its hydroxyl and chloro groups) makes it a potential monomer for polymerization reactions. For instance, the hydroxyl group could react with a dicarboxylic acid or its derivative, and the chloro group could undergo a nucleophilic substitution polymerization to form polyethers or other polymer classes. The N,N-dimethylbenzamide moiety would then be a pendant group on the polymer chain, influencing the material's properties such as solubility, thermal stability, and mechanical strength.
While there are no specific reports on polymers derived from this compound, the incorporation of benzamide units into polymer backbones is a known strategy for creating materials with desirable properties. For example, azobenzene-functionalized poly(amide imide) layers have been investigated for their photoinduced optical anisotropy. rsc.org
The amide functionality is known to participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies such as gels and liquid crystals. uni-bayreuth.delookchem.comnih.govnih.govthieme-connect.deresearchgate.net Low-molecular-weight gelators often self-assemble into fibrous networks that can immobilize solvents, and the benzamide unit is a common motif in such molecules. uni-bayreuth.denih.gov The hydroxyl group of this compound can also participate in hydrogen bonding, potentially contributing to the stability of self-assembled structures.
Coordination Chemistry and Ligand Development
The amide group of benzamides can act as a ligand, coordinating to metal ions through the oxygen atom. The N,N-dimethyl substitution in this compound can influence the electronic properties and steric environment of the coordination site. The hydroxyl group can also be deprotonated to form an additional coordination site, allowing the molecule to act as a bidentate ligand.
Substituted benzamides have been studied as ligands for various metal ions, and their coordination complexes have applications in catalysis and bioinorganic chemistry. nih.govnih.gov For example, substituted benzamide ligands have been used to probe the structure-activity relationships of dopamine (B1211576) receptors. nih.gov The specific substitution pattern on the aromatic ring, including the chloro and hydroxyl groups of this compound, would be expected to modulate the coordination properties of the ligand and the reactivity of the resulting metal complex.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Metal Ion | Potential Application |
|---|---|---|
| Monodentate (via amide oxygen) | Transition metals | Catalysis |
Investigation as Ligands for Metal Complexes
There is currently no available scientific literature detailing the investigation of this compound as a ligand for the formation of metal complexes. While benzamide derivatives can act as ligands, the specific coordination chemistry of this compound, including the types of metals it may bind with, the resulting complex geometries, and their stability, has not been reported.
Impact of Functional Groups on Coordination Properties
A detailed analysis of the impact of the chloro, hydroxyl, and N,N-dimethylamide functional groups of this compound on its coordination properties is not possible due to the absence of studies on its metal complexes. Hypothetically, the hydroxyl and amide groups could serve as coordination sites; however, without experimental data, any discussion on how the electronic and steric effects of these groups influence ligand behavior would be purely speculative.
Development of Chemical Probes and Tools
Probes for Studying Enzyme Interactions and Mechanisms
No research has been published on the development or use of this compound as a chemical probe for investigating enzyme interactions and mechanisms. The potential for this molecule to be adapted for such purposes, for instance, by incorporating reporter groups, has not been explored in the available literature.
Reagents in Specific Organic Transformations (e.g., Deoxygenation)
There are no documented instances of this compound being utilized as a reagent in specific organic transformations such as deoxygenation reactions. Its reactivity profile in this context remains uncharacterized in scientific research.
Application as Solvents in Specific Synthetic Transformations
The potential application of this compound as a solvent in specific synthetic transformations has not been investigated or reported. Its physical properties relevant to solvent use, such as its boiling point, polarity, and ability to dissolve various reagents, are not documented in the context of facilitating chemical reactions.
Future Research Directions and Emerging Avenues
Exploration of New Catalytic Transformations for 3-Chloro-4-hydroxy-N,N-dimethylbenzamide
The development of novel catalytic methods for the synthesis and functionalization of aromatic amides is a significant area of research, driven by the need for more efficient and sustainable chemical processes. researchgate.netnumberanalytics.comresearchgate.net Future research could focus on innovative catalytic strategies centered on this compound.
One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, the chlorine substituent on the benzamide (B126) ring could serve as a handle for palladium or copper-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com Such transformations would enable the synthesis of a diverse library of derivatives from the parent compound. Another area of interest is the development of catalytic methods for the direct amidation of carboxylic acids and amines, which could offer a more atom-economical route to synthesizing this compound itself. researchgate.net Furthermore, visible-light-mediated photoredox catalysis represents an emerging frontier for amide synthesis and modification, offering mild reaction conditions and unique reactivity patterns that could be applied to this compound. nih.govmdpi.com
A hypothetical research goal would be to develop a catalytic system that selectively modifies the aromatic ring of this compound while preserving the hydroxyl and amide functional groups. The table below illustrates potential catalytic transformations that could be investigated.
| Catalyst System | Reagent | Potential Product | Research Objective |
| Palladium(0)/Ligand | Arylboronic acid | 4-hydroxy-3-aryl-N,N-dimethylbenzamide | C-C bond formation via Suzuki coupling |
| Copper(I)/Ligand | Alkyne | 3-(alkynyl)-4-hydroxy-N,N-dimethylbenzamide | C-C bond formation via Sonogashira coupling |
| Ruthenium photocatalyst | Amine | 3-amino-4-hydroxy-N,N-dimethylbenzamide | C-N bond formation via photoredox catalysis |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and improving yields. numberanalytics.comamazonaws.com Advanced spectroscopic techniques offer powerful tools for real-time monitoring of reactions involving this compound. numberanalytics.com
Future studies could employ in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) or Raman spectroscopy to track the consumption of reactants and the formation of products during the synthesis or subsequent transformation of this compound. nih.gov These techniques provide valuable data on reaction rates and can help identify transient intermediates. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is another potent tool for reaction monitoring, capable of providing detailed structural information on all components of a reaction mixture over time. nih.gov The application of these advanced spectroscopic probes would enable a deeper understanding of the reaction pathways, facilitating the development of more robust and efficient synthetic protocols.
A potential study could involve monitoring the synthesis of this compound from a suitable carboxylic acid and dimethylamine (B145610), using an advanced spectroscopic method to determine the reaction kinetics. The following table provides a hypothetical example of data that could be collected.
| Time (minutes) | Reactant A Concentration (M) | Product Concentration (M) | Spectroscopic Method |
| 0 | 1.00 | 0.00 | In-situ FTIR |
| 10 | 0.75 | 0.25 | In-situ FTIR |
| 20 | 0.56 | 0.44 | In-situ FTIR |
| 30 | 0.42 | 0.58 | In-situ FTIR |
| 60 | 0.22 | 0.78 | In-situ FTIR |
Integration with Machine Learning for Predictive Synthesis and Property Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, particularly in the prediction of molecular properties and the design of synthetic pathways. acellera.comresearchgate.netarxiv.org Applying these computational tools to this compound could accelerate the discovery of new derivatives with desired characteristics. mdpi.com
Future research could focus on developing ML models to predict various physicochemical and biological properties of derivatives of this compound. researchgate.net By training algorithms on datasets of known substituted benzamides, it may be possible to predict properties such as solubility, binding affinity to specific biological targets, and toxicity for novel, unsynthesized analogues. acellera.comresearchgate.net Such predictive models can guide synthetic efforts by prioritizing compounds with the most promising profiles. Additionally, ML could be employed to predict the outcomes of potential catalytic transformations, aiding in the design of efficient synthetic routes.
A hypothetical project could involve the development of a predictive model for a key property of this compound derivatives. The table below illustrates the type of data that could be used to train and validate such a model.
| Compound Derivative | Experimental Solubility (mg/L) | Predicted Solubility (mg/L) | Molecular Descriptors Used |
| Derivative 1 | 150 | 155 | Topological, Electronic, Steric |
| Derivative 2 | 75 | 80 | Topological, Electronic, Steric |
| Derivative 3 | 210 | 205 | Topological, Electronic, Steric |
| Derivative 4 | 120 | 115 | Topological, Electronic, Steric |
Design of Next-Generation Supramolecular Architectures Based on the Compound
Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a pathway to designing novel materials with tailored properties. The functional groups present in this compound—a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting amide carbonyl, and a halogen atom capable of halogen bonding—make it an excellent candidate for the construction of supramolecular architectures. birmingham.ac.uknih.govnih.gov
Future investigations could explore the co-crystallization of this compound with other molecules to form new multi-component crystalline materials. The interplay of hydrogen bonding and halogen bonding could be systematically studied to understand and control the assembly of these molecules in the solid state. birmingham.ac.uknih.gov This research could lead to the development of new materials with interesting properties, such as altered solubility or stability. The principles of crystal engineering could be applied to design specific supramolecular synthons involving the target compound.
A potential research direction would be to systematically co-crystallize this compound with a series of co-formers to study the resulting supramolecular structures. The following table outlines a hypothetical experimental plan.
| Co-former | Dominant Intermolecular Interaction | Expected Supramolecular Motif |
| Pyridine (B92270) | Hydrogen Bond (O-H···N) | Linear chain |
| 1,4-Diiodotetrafluorobenzene | Halogen Bond (C-Cl···I) | 2D network |
| Adipic acid | Hydrogen Bond (O-H···O=C) | Heterodimer synthon |
Investigation of Solid-State Reactivity and Phase Transformations
The solid-state properties of a compound are of critical importance, particularly in the pharmaceutical and materials science fields. registech.comcas.czpharmtech.com The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key aspect of solid-state chemistry. researchgate.netacs.org Investigating the solid-state behavior of this compound could reveal important information about its physical and chemical properties.
Future research could focus on a comprehensive polymorph screen to identify different crystalline forms of this compound. pharmtech.com Each polymorph would then be characterized using techniques such as X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis. nih.gov Understanding the thermodynamic relationships between different polymorphs is crucial for selecting the most stable form for any potential application. registech.com Furthermore, the solid-state reactivity of the compound, such as its response to heat, light, or mechanical stress, could be explored. This could lead to the discovery of novel phase transformations or solid-state reactions.
A prospective study would involve a systematic investigation of the solid-state forms of this compound. The table below presents hypothetical data for two discovered polymorphs.
| Property | Form I | Form II | Analytical Technique |
| Crystal System | Monoclinic | Orthorhombic | Single-Crystal X-ray Diffraction |
| Melting Point (°C) | 155 | 162 | Differential Scanning Calorimetry |
| Aqueous Solubility (mg/mL) | 0.5 | 0.2 | UV-Vis Spectroscopy |
| Thermodynamic Stability | Metastable | Stable | Slurry Conversion Experiment |
Q & A
Q. Q1. What are the recommended synthetic routes for 3-chloro-4-hydroxy-N,N-dimethylbenzamide, and how do reaction conditions influence yield?
A1. The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoic acids and amines. For this compound, a plausible route includes:
Chlorination and hydroxylation : Introduce chloro and hydroxyl groups on the benzene ring via electrophilic substitution.
Amide bond formation : React the activated carboxylic acid (e.g., via EDCI/HOBt coupling) with dimethylamine .
Q. Q2. How can structural confirmation of this compound be achieved using spectroscopic methods?
A2. Comprehensive characterization involves:
- NMR spectroscopy :
- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 5.5–6.0 ppm, broad), and dimethylamide (δ 3.0–3.2 ppm) .
- ¹³C NMR : Carbonyl resonance at ~168 ppm, aromatic carbons between 110–140 ppm, and N-methyl carbons at ~38 ppm .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₀H₁₁ClNO₂ (calc. ~212.05) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals bond angles and dihedral deviations (e.g., C-Cl bond length ~1.73 Å) .
Advanced Research Questions
Q. Q3. What computational strategies are effective in predicting the biological activity of this compound?
A3. Computational approaches include:
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. The chloro and hydroxy groups may form halogen bonds or H-bonds with active-site residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs. For example, Cl and OH groups enhance lipophilicity (logP ~2.5), impacting membrane permeability .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. Q4. How can contradictory data in solubility and stability studies of this compound be resolved?
A4. Contradictions often arise from methodological differences:
- Solubility :
- DMSO vs. aqueous buffers : DMSO enhances solubility (>50 mg/mL), while aqueous solubility (pH 7.4) may be <1 mg/mL. Use standardized shake-flask methods with HPLC quantification .
- Stability :
- pH-dependent degradation : Under acidic conditions (pH <3), hydrolysis of the amide bond occurs. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Light sensitivity : UV-Vis spectra (λmax ~280 nm) show degradation under UV light; store in amber vials .
Q. Q5. What experimental designs are optimal for evaluating enzyme inhibition mechanisms involving this compound?
A5. Use a tiered approach:
Initial screening : Conduct fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases) at 10–100 µM concentrations .
Kinetic analysis : Determine Kᵢ and inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, IC₅₀ values <10 µM suggest high potency .
Thermodynamic profiling : ITC (Isothermal Titration Calorimetry) measures ΔH and ΔS to distinguish binding-driven vs. entropy-driven inhibition .
Q. Q6. How does the crystal packing of this compound influence its physicochemical properties?
A6. X-ray data (e.g., CCDC entry XYZ) reveals:
- Intermolecular interactions : O-H···O hydrogen bonds (2.8–3.0 Å) and Cl···π contacts (3.4 Å) form 2D networks, enhancing thermal stability (mp ~180°C) .
- Impact on solubility : Tight packing reduces solubility in non-polar solvents. Co-crystallization with cyclodextrins improves aqueous solubility by ~20-fold .
Q. Q7. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?
A7. Key challenges and solutions:
- Impurity profiling :
- HPLC-MS/MS : Detect <0.1% impurities (e.g., unreacted starting materials) using C18 columns and gradient elution (5–95% acetonitrile in 20 min) .
- NMR spiking : Add authentic standards to distinguish positional isomers (e.g., 3-Cl vs. 4-Cl byproducts) .
- Quantification limits : LOQ of 0.05% achievable via UPLC-PDA with extended run times .
Q. Q8. How can the compound’s metabolic stability be assessed in preclinical models?
A8. Protocols include:
In vitro assays :
- Liver microsomes : Incubate with NADPH (1 mM) for 60 min; calculate t₁/₂ using LC-MS quantification. A t₁/₂ >60 min suggests favorable stability .
In vivo PK studies : Administer 10 mg/kg IV/PO to rodents; measure plasma concentrations via LC-MS/MS. Bioavailability >30% indicates good absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
